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molecular formula C13H21N3O3 B8409514 8-(3-tert-Butyl-[1,2,4]oxadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

8-(3-tert-Butyl-[1,2,4]oxadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

Cat. No. B8409514
M. Wt: 267.32 g/mol
InChI Key: DITQUHFFIJSCKC-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

The title compound is prepared from 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile and N-hydroxy-2,2-dimethyl-propionamidine following a procedure analogous to that described in Intermediate 2. LC (method 8): tR=1.53 min; Mass spectrum (ESI+): m/z=268 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-hydroxy-2,2-dimethyl-propionamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]#[N:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[OH:13][NH:14][C:15](=N)[C:16]([CH3:19])([CH3:18])[CH3:17]>>[C:16]([C:15]1[N:12]=[C:11]([N:8]2[CH2:7][CH2:6][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:10][CH2:9]2)[O:13][N:14]=1)([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCN(CC2)C#N
Name
N-hydroxy-2,2-dimethyl-propionamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(C(C)(C)C)=N
Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=N1)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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